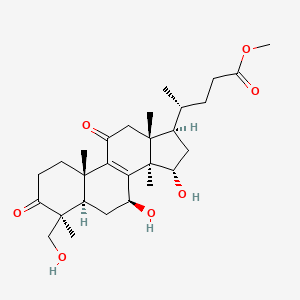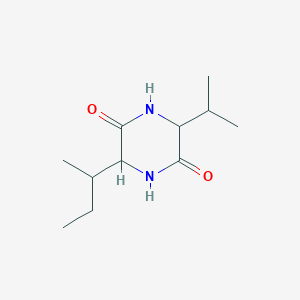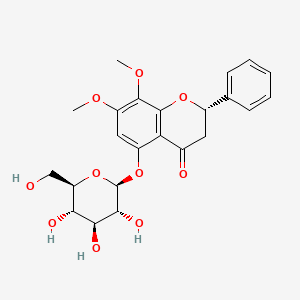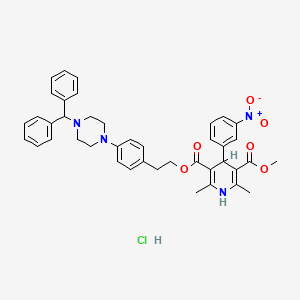![molecular formula C10H6O5 B1649343 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- CAS No. 334007-19-1](/img/structure/B1649343.png)
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
説明
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, also known as [1,3]dioxolo[4,5-h]chromen-8-one, is a type of coumarin . It is a small chemical compound that is part of the Chemical Entities of Biological Interest (ChEBI) dictionary .
Molecular Structure Analysis
The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one is represented by the formula C10H6O4 . Its average mass is 190.154 and its mono-isotopic mass is 190.02661 . The InChI representation of its structure is InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 .科学的研究の応用
Antioxidant Activity
Artemicapin C is a natural compound with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are sometimes called “free-radical scavengers.”
Anticoagulant Effect
Artemicapin C has been shown to have an anticoagulant effect . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart disorders such as stroke.
Antiplatelet Activity
Artemicapin C also exhibits antiplatelet activity . Antiplatelet drugs prevent blood cells (platelets) from clumping together and forming clots. These clots can block blood vessels and cause events like heart attacks or strokes.
Inhibitory Effects on GSH-PX Activities
Artemicapin C has inhibitory effects on glutathione peroxidase (GSH-PX) activities . GSH-PX is an enzyme that protects the organism from oxidative damage. It reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water.
Potential Role in Diabetes Management
Artemicapin C has shown potential in the management of diabetes . It has been found to exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme that is considered a major target for the treatment of type 2 diabetes.
Potential Role in Cancer Treatment
Artemicapin C may play a role in cancer treatment . The compound’s ability to inhibit GSH-PX activities could make it a potential candidate for inducing ferroptosis, a form of regulated cell death, in cancer cells.
作用機序
Artemicapin C, also known as 4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one or 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-, is a natural compound with intriguing biological activities. This article will delve into the mechanism of action of Artemicapin C, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Artemicapin C has been shown to target α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . These enzymes play crucial roles in metabolic processes. α-glucosidase is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity .
Mode of Action
Artemicapin C interacts with its targets by inhibiting their enzymatic activities. It binds to the active sites of α-glucosidase and PTP1B, preventing them from catalyzing their respective reactions . This inhibition leads to decreased breakdown of carbohydrates and enhanced insulin signaling, respectively .
Biochemical Pathways
By inhibiting α-glucosidase and PTP1B, Artemicapin C affects several biochemical pathways. The inhibition of α-glucosidase slows down carbohydrate digestion, reducing glucose absorption and lowering postprandial blood glucose levels. On the other hand, the inhibition of PTP1B enhances insulin signaling, promoting glucose uptake by cells and reducing blood glucose levels .
Result of Action
The molecular and cellular effects of Artemicapin C’s action are primarily related to its anti-diabetic properties. By inhibiting α-glucosidase and PTP1B, it helps regulate blood glucose levels, potentially offering benefits for the management of diabetes .
特性
IUPAC Name |
4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIQORTLXDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469703 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
CAS RN |
334007-19-1 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




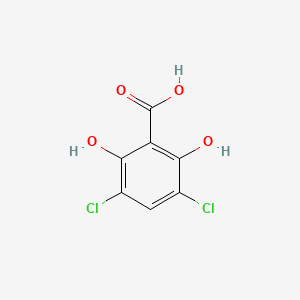
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
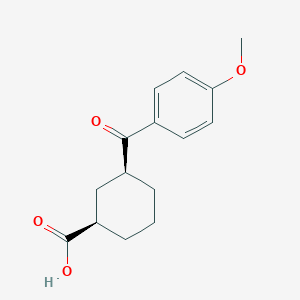
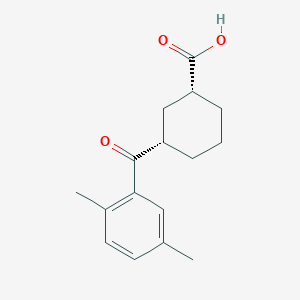
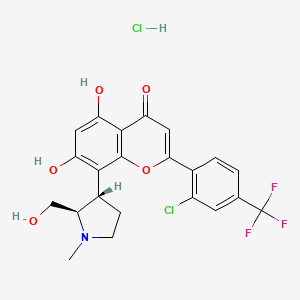
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
